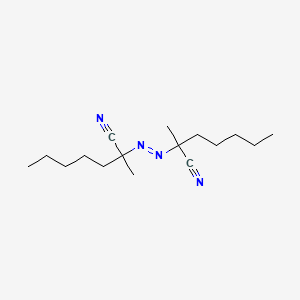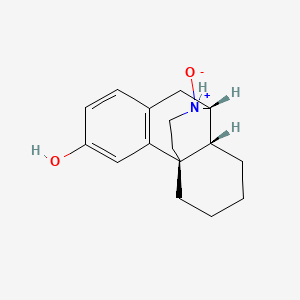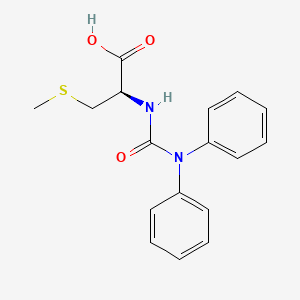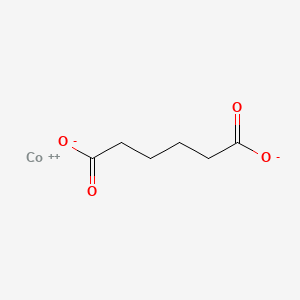
Adipic acid, cobalt salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adipic acid, cobalt salt is a compound formed by the reaction of adipic acid with cobalt. Adipic acid, also known as hexanedioic acid, is an important industrial dicarboxylic acid primarily used in the production of nylon. The cobalt salt of adipic acid is utilized in various chemical processes due to its unique properties, including its role as a catalyst in organic reactions.
準備方法
Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of cyclohexane, cyclohexanol, or cyclohexanone using nitric acid as an oxidant. The cobalt salt can be prepared by reacting adipic acid with cobalt compounds under controlled conditions. The reaction typically involves dissolving adipic acid in water or an appropriate solvent and adding a cobalt source, such as cobalt nitrate or cobalt acetate, followed by crystallization to obtain the cobalt salt.
Industrial Production Methods: Industrial production of adipic acid involves the oxidation of cyclohexane in the presence of air or oxygen, followed by purification steps to isolate the adipic acid. The cobalt salt is then produced by reacting the purified adipic acid with cobalt compounds in large-scale reactors, ensuring high yield and purity.
化学反応の分析
Types of Reactions: Adipic acid, cobalt salt undergoes various chemical reactions, including:
Oxidation: The cobalt salt can catalyze the oxidation of organic substrates, converting them into more oxidized forms.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of organic compounds.
Substitution: The cobalt salt can facilitate substitution reactions, where one functional group in a molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under mild conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Adipic acid, cobalt salt has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its catalytic properties.
作用機序
The mechanism by which adipic acid, cobalt salt exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt ion in the salt acts as a Lewis acid, accepting electron pairs from substrates and stabilizing reaction intermediates. This coordination enhances the reactivity of the substrates, leading to efficient chemical transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.
類似化合物との比較
Adipic acid, cobalt salt can be compared with other metal salts of adipic acid, such as:
- Adipic acid, iron salt
- Adipic acid, copper salt
- Adipic acid, nickel salt
Uniqueness: The cobalt salt of adipic acid is unique due to its specific catalytic properties, which differ from those of other metal salts. For example, cobalt salts are known for their ability to catalyze oxidation reactions more efficiently than iron or copper salts. Additionally, the stability and solubility of the cobalt salt in various solvents make it a preferred choice for certain industrial applications.
特性
CAS番号 |
54437-56-8 |
|---|---|
分子式 |
C6H8CoO4 |
分子量 |
203.06 g/mol |
IUPAC名 |
cobalt(2+);hexanedioate |
InChI |
InChI=1S/C6H10O4.Co/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
ATFHQVJTPHERNM-UHFFFAOYSA-L |
正規SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


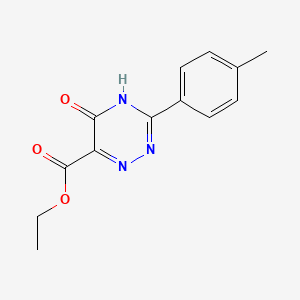
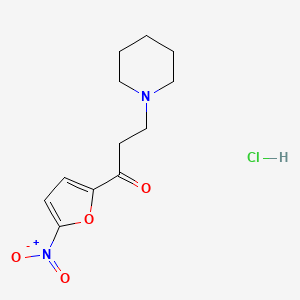
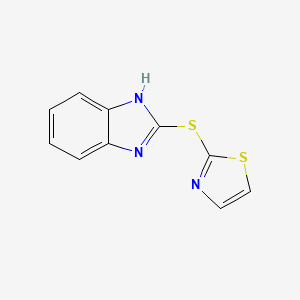
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
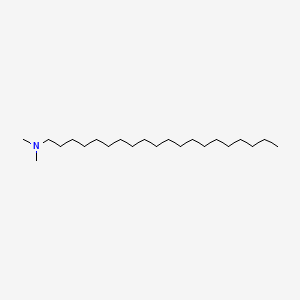
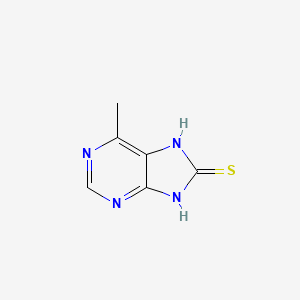

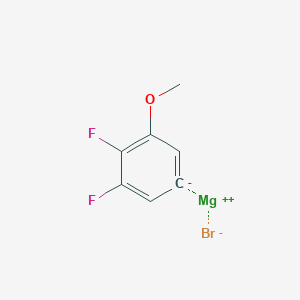
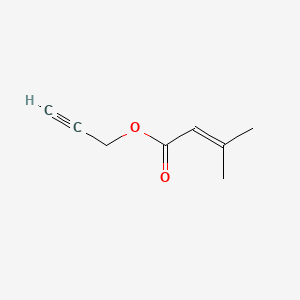
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
